N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3S/c19-18(20,21)29-14-1-3-15(4-2-14)30(27,28)25-12-13-5-9-26(10-6-13)17-16(11-22)23-7-8-24-17/h1-4,7-8,13,25H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVIHJQCRMZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine moiety is often prepared via hydrogenation of pyridine derivatives or through reductive amination of appropriate ketones.
Coupling Reactions: The pyrazine and piperidine derivatives are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.
Substitution: The trifluoromethoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of various functional groups in place of the trifluoromethoxy group.
Scientific Research Applications
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Piperidine Formation | Nucleophilic substitution | Cyanopyrazine derivatives |
| Trifluoromethoxy Introduction | Electrophilic substitution | Trifluoromethoxy reagent |
| Sulfonamide Formation | Nucleophilic attack | Sulfonyl chloride |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with various receptors, particularly as an antagonist at the muscarinic receptor 4 (M4). This interaction is significant for several reasons:
- Neurological Applications : By modulating M4 receptor activity, this compound may influence neurological signaling pathways, making it a candidate for research into treatments for neurological disorders such as schizophrenia and Alzheimer's disease.
Case Study Insights
In a study examining the effects of this compound on M4 receptor activity, researchers observed that it effectively inhibited receptor activation in vitro. This suggests potential therapeutic applications in conditions where M4 modulation is beneficial.
Therapeutic Potential
The therapeutic implications of this compound are broad:
- Neurological Disorders : Its antagonistic action at M4 receptors could provide new avenues for treating conditions characterized by dysregulated cholinergic signaling.
- Cancer Research : Preliminary data suggest that compounds with similar structures may exhibit anti-cancer properties through modulation of cell signaling pathways.
Table 3: Potential Therapeutic Applications
| Condition | Mechanism of Action |
|---|---|
| Schizophrenia | M4 receptor antagonism |
| Alzheimer's Disease | Modulation of cholinergic signaling |
| Cancer | Inhibition of tumor cell proliferation |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. The benzenesulfonamide group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-linked sulfonamides, which are widely explored for pharmacological applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C₁₈H₁₇F₃N₅O₃S.
Key Comparative Insights
Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 6d in []) and may improve blood-brain barrier penetration relative to polar groups like sulfamoylamino .
Synthetic Challenges: The target compound’s synthesis likely involves coupling a 3-cyanopyrazine-modified piperidine with a trifluoromethoxybenzenesulfonamide precursor, analogous to methods in []. However, introducing the cyano group may require specialized reagents (e.g., cyanating agents) compared to simpler halogenations in compounds like 13p .
Unlike crystalline analogs (e.g., 6d, m.p. 185–187°C), the target compound’s melting point is unreported, which may indicate amorphous solid or oil characteristics, as seen in compound 21 ([]) .
Structural Flexibility vs. Rigidity: The piperidine core in the target compound allows conformational flexibility, contrasting with rigid ureidopyrimidine (13p, []) or chromenone ([]) scaffolds. This flexibility may broaden target engagement but reduce selectivity .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs highlight critical trends:
- Sulfonamide-based compounds with fluorinated groups (e.g., CF₃, CF₃O) consistently exhibit improved pharmacokinetic profiles, as seen in [].
- Heterocyclic modifications (e.g., pyrazine vs. pyrimidine) significantly alter binding modes; pyrazine’s smaller size may favor interactions with shallow enzyme pockets .
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound recognized for its potential biological activities, particularly in the context of neurological disorders and receptor pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Piperidine ring : A six-membered ring containing nitrogen, which is significant for its interaction with biological targets.
- Cyanopyrazine moiety : Contributes to the compound's pharmacological profile and potential for receptor binding.
- Trifluoromethoxy-substituted benzenesulfonamide : Enhances the compound's lipophilicity and selectivity towards specific targets.
The molecular formula is , with a molecular weight of 395.39 g/mol .
Receptor Interaction
This compound exhibits significant activity as an antagonist at muscarinic receptor 4 (M4) . This interaction is crucial for modulating cholinergic signaling pathways, which are implicated in various neurological conditions, including Alzheimer's disease and other cognitive disorders .
Enzyme Inhibition
In vitro studies suggest that compounds with similar structures may inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Common synthetic routes include:
- Formation of the piperidine ring : Starting from appropriate precursors, the piperidine structure is formed via cyclization reactions.
- Introduction of the cyanopyrazine moiety : This can be achieved through nucleophilic substitution or coupling reactions.
- Synthesis of the trifluoromethoxy-substituted benzenesulfonamide : This step often involves electrophilic aromatic substitution reactions using trifluoromethoxy reagents.
The reaction conditions—solvents, temperatures, and catalysts—are critical for achieving high yields and purity .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in treating neurological disorders. For instance:
- Study on M4 Antagonism : Research demonstrated that antagonism at M4 receptors could modulate neurotransmitter release, leading to therapeutic effects in models of Alzheimer's disease .
- Enzyme Activity Assays : Compounds structurally similar to this compound were tested for their ability to inhibit acetylcholinesterase in vitro, showing promising results that warrant further investigation .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Contains piperidine and pyrazine rings | Potential antitumor activity |
| 1-(triazin-3-yl/pyridazin-3-yl)-piperidine derivatives | Features piperidine structure | Varies in substituents on nitrogen |
| N-[3-[4-(tert-butylsulfamoyl)-1,2-benzothiazol-3-yl]amino]propyl]-4-(4-methoxyphenyl)benzamide | Involves sulfonamide moiety | Focused on benzothiazole interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with a multi-step synthesis involving piperidin-4-ylmethyl intermediates (e.g., coupling 3-cyanopyrazine with piperidine derivatives via nucleophilic substitution). Use anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate to promote reactivity .
- Step 2 : Introduce the 4-(trifluoromethoxy)benzenesulfonamide moiety via sulfonylation. Trichloroisocyanuric acid (TCICA) can activate the sulfonyl group for efficient coupling .
- Optimization : Monitor reaction progress using HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent). Purify via column chromatography (chloroform:methanol gradients) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of pyrazine and piperidine coupling. -NMR is essential for verifying the trifluoromethoxy group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the cyanopyrazine and sulfonamide moieties .
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry (e.g., piperidine chair conformation) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., kinases or phosphatases) using fluorescence-based assays. Include positive controls (e.g., PF-06465469, a phosphatase inhibitor) and measure IC values .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or cancer models). Assess metabolic stability via liver microsome assays .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational docking predictions and experimental binding assays?
- Methodology :
- Cross-validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to measure real-time binding kinetics. Discrepancies may arise from solvation effects or protein flexibility .
- Mutagenesis studies : Target residues predicted to interact with the cyanopyrazine or sulfonamide groups. Validate using fluorescence polarization assays .
- Free-energy calculations : Apply molecular dynamics (MD) simulations with MM/GBSA to refine binding affinity predictions .
Q. How can the metabolic stability of the trifluoromethoxy group be improved without compromising target affinity?
- Methodology :
- Isosteric replacement : Test analogs with trifluoromethyl, pentafluorosulfanyl, or cyclopropyl groups. Synthesize via palladium-catalyzed cross-coupling and compare metabolic half-lives in microsomal assays .
- Deuterium incorporation : Introduce deuterium at metabolically labile sites (e.g., benzenesulfonamide methylene) to slow CYP450-mediated degradation .
Q. What experimental designs are recommended for elucidating off-target effects in complex biological systems?
- Methodology :
- Proteome-wide profiling : Use affinity-based chemoproteomics with a biotinylated analog of the compound. Pull down interacting proteins and identify via tandem mass spectrometry .
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways. Cross-reference with databases like LINCS L1000 .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic data and solution-phase NMR structural models?
- Methodology :
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering). Compare with crystal structures to identify rigid vs. dynamic regions .
- Solvent screening : Crystallize the compound in multiple solvents (e.g., DMSO vs. chloroform) to evaluate packing-induced conformational changes .
Safety and Handling
Q. What are the critical safety protocols for handling this compound during synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
